(E)-4-oxohex-2-enoic acid

Enzyme kinetics Substrate specificity Microbial aromatic degradation

(E)-4-oxohex-2-enoic acid (CAS 119677-86-0), also referred to as trans-2-oxohex-4-enoic acid, is a six-carbon α,β-unsaturated keto acid belonging to the 2-oxohex-4-enoic acid family. It features a trans-configured double bond between C3 and C4 and a ketone group at C2, distinguishing it geometrically and electronically from its cis isomer (CAS 17298-80-5).

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Cat. No. B13904454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-oxohex-2-enoic acid
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCCC(=O)C=CC(=O)O
InChIInChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h3-4H,2H2,1H3,(H,8,9)/b4-3+
InChIKeyVUZJJUOKMOGBDH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-4-Oxohex-2-enoic Acid Is Not Just Another α,β-Unsaturated Keto Acid


(E)-4-oxohex-2-enoic acid (CAS 119677-86-0), also referred to as trans-2-oxohex-4-enoic acid, is a six-carbon α,β-unsaturated keto acid belonging to the 2-oxohex-4-enoic acid family [1]. It features a trans-configured double bond between C3 and C4 and a ketone group at C2, distinguishing it geometrically and electronically from its cis isomer (CAS 17298-80-5) [2]. This compound occurs as an intermediate or analog in bacterial aromatic-compound degradation pathways and has been explored as a synthetic building block for protease-activated receptor (PAR-1) inhibitors [3]. Its stereochemistry confers distinct molecular recognition properties that are not interchangeable with its cis congener or other closely related 2-oxo acids, making isomer-specific procurement essential for precise experimental outcomes.

Geometric identity Trans-configured double bond confers distinct molecular recognition, requiring isomer-specific procurement.
Enzymatic discrimination Not interchangeable with cis isomer; enzyme active sites differentiate, critical for pathway or inhibitor studies.

Why (E)-4-Oxohex-2-enoic Acid Cannot Be Simply Replaced by Its Cis Isomer or Shorter-Chain Homologs


The (E)- and (Z)-geometric isomers of 2-oxohex-4-enoic acid, despite sharing the identical molecular formula (C₆H₈O₃) and molecular weight (128.13 g/mol), are recognized as fundamentally distinct chemical entities by key enzymes in the catechol meta-cleavage pathway [1]. 2-Oxopent-4-enoate hydratase (EC 4.2.1.80) hydrates the cis isomer but shows no catalytic activity toward the trans isomer, establishing a binary functional difference that cannot be bridged by concentration adjustment or formulation [2]. Furthermore, the computed lipophilicity differs between isomers (XLogP3-AA: 0.2 for trans vs. 0.6 for cis), which impacts chromatographic retention, solvent partitioning, and potentially membrane permeability in biological assays [3]. Substituting one isomer for the other, or using a shorter-chain analog such as 2-oxopent-4-enoic acid, would therefore invalidate any study dependent on stereospecific enzyme recognition or physicochemical property matching.

This Product (E)-isomer
Cis-isomer
Shorter-chain analog (C5)
Not a substrate for EC 4.2.1.80
Accepted as substrate; introduces unwanted turnover
Different enzyme specificity; may not reflect pathway
Lower lipophilicity; distinct RP-HPLC retention
Higher lipophilicity shifts chromatographic peaks
Physicochemical mismatch; alters partitioning

Quantitative Evidence That Separates (E)-4-Oxohex-2-enoic Acid from Its Comparators


Absolute Stereospecificity in 2-Oxopent-4-enoate Hydratase (EC 4.2.1.80) Catalysis

The (E)-isomer of 2-oxohex-4-enoic acid is not a substrate for 2-oxopent-4-enoate hydratase (EC 4.2.1.80), whereas the (Z)-isomer is accepted, though with slower turnover than the native substrate 2-oxopent-4-enoate [1]. This enzyme, which catalyzes the sixth step in the branched meta-cleavage pathway of 3-phenylpropionate and 3-(3-hydroxyphenyl)propionate, thus discriminates completely between the two geometric isomers [2].

Enzyme substrate specificity
Head-to-head
Trans-isomer: No detectable activity Cis-isomer: Substrate (slower turnover)
Supports isomer-specific assay design
EC 4.2.1.80; binary substrate/non-substrate difference
Enzyme kinetics Substrate specificity Microbial aromatic degradation

Computed Lipophilicity Difference (XLogP3-AA) Between (E)- and (Z)-Isomers

The XLogP3-AA computed partition coefficient for (E)-4-oxohex-2-enoic acid is 0.2, whereas the (Z)-isomer has an XLogP3-AA of 0.6 [1]. This 0.4 log unit difference translates to an approximately 2.5-fold higher predicted lipophilicity for the cis isomer, which will manifest as distinct retention times in reversed-phase HPLC and differential partitioning in liquid-liquid extraction protocols [2].

Computed lipophilicity
Reported
ΔXLogP3-AA = 0.4 Trans: 0.2 vs Cis: 0.6 (~2.5-fold difference)
Supports chromatographic method differentiation
Computed value; verify experimentally for your column/solvent system
Physicochemical property Lipophilicity Chromatographic behavior

Distinct Biological Fate in Aromatic Compound Degradation Pathways

In the microbial degradation of aromatic compounds via the catechol meta-cleavage pathway, cis-2-oxohex-4-enoate is the naturally occurring intermediate produced from 4-methylcatechol metabolism, while the trans isomer is not a natural intermediate but has been employed as a non-metabolizable mechanistic probe [1]. The TOL plasmid-encoded meta-cleavage pathway in Pseudomonas species processes the cis isomer through successive hydration, aldol cleavage, and dehydrogenation steps, none of which accept the trans isomer [2]. This metabolic bifurcation provides a binary experimental tool: the trans isomer can be used to block or trace pathway flux without being consumed.

Metabolic fate in pathway
Class-level
Trans: Not metabolized; non-natural intermediate Cis: Metabolized to TCA cycle intermediates
Enables stable probe for pathway studies
Class-level inference; review source for specific strain
Microbial metabolism Meta-cleavage pathway Environmental microbiology

Comparative Topological Polar Surface Area and Hydrogen-Bonding Capacity Are Identical, Isolating the Source of Differential Behavior to Geometry Alone

The computed Topological Polar Surface Area (TPSA) for both (E)- and (Z)-2-oxohex-4-enoic acid is 54.4 Ų, with identical hydrogen bond donor (1) and acceptor (3) counts [1]. This computational equivalence demonstrates that differences in enzyme recognition, partitioning, and reactivity arise solely from the geometric arrangement of the double bond, not from divergent polarity or hydrogen-bonding capacity. The separation of geometric from electronic effects makes this isomeric pair a uniquely clean model system for investigating stereoelectronic effects in enzyme active sites or membrane interactions.

Molecular polarity comparison
Context-dependent
TPSA: 54.4 Ų (HBD:1, HBA:3) Cis: 54.4 Ų (HBD:1, HBA:3) – identical
Isolates geometric effect for QSAR modeling
Computational evidence; no confounding polarity variables
Computational chemistry Molecular descriptor QSAR

Where (E)-4-Oxohex-2-enoic Acid Delivers the Most Value Based on Its Quantified Differentiation


Negative Control or Non-Metabolizable Probe for EC 4.2.1.80 Enzyme Assays

Because the trans isomer is not a substrate for 2-oxopent-4-enoate hydratase [1], it serves as an ideal negative control in enzyme activity assays where the cis isomer is the test substrate. This allows researchers to confirm that observed activity is stereospecific and not due to non-enzymatic hydration or buffer artifacts, strengthening the validity of high-throughput screens or mechanistic enzymology studies.

Chromatographic Method Development and Isomer-Specific Quantification

The XLogP3-AA difference of 0.4 log units between the trans (0.2) and cis (0.6) isomers [1] directly informs reversed-phase HPLC method development. Analytical chemists quantifying these isomers in biological matrices or environmental samples must use authentic (E)-isomer reference material to establish accurate retention time windows and calibration curves; substituting the cis isomer would yield incorrect peak assignment and quantification bias.

Metabolic Pathway Tracing in Biodegradation Research

The trans isomer is not a natural intermediate in the catechol meta-cleavage pathway and is not metabolized by the TOL pathway enzymes [1]. Environmental microbiologists and metabolic engineers can exploit this metabolic inertness to use the trans isomer as a stable internal standard, a pathway-blocking agent, or a mechanistic probe in isotope-labeling studies without the risk of enzymatic consumption that would occur with the cis isomer.

QSAR and Computational Modeling of Geometric Isomer Effects

The identical TPSA (54.4 Ų), HBD (1), and HBA (3) values between isomers [1] make this pair a uniquely controlled system for studying geometry-driven biological differences. Computational chemists developing QSAR models for enzyme-substrate interactions or membrane permeability can isolate stereoelectronic effects without confounding polarity variables, improving model accuracy and interpretability.

Application
Selection Property
Validation Focus
Enzyme assay negative control
Isomer-specific enzyme recognition
Confirm no enzymatic turnover (EC 4.2.1.80)
HPLC isomer method development
Lipophilicity difference (retention shift)
Verify retention time & peak resolution
Biodegradation pathway probe
Metabolic inertness (non-consumable)
Confirm no metabolic loss in TOL pathway
QSAR stereoelectronic modeling
Identical polarity, geometric-only difference
Validate model using both isomers
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